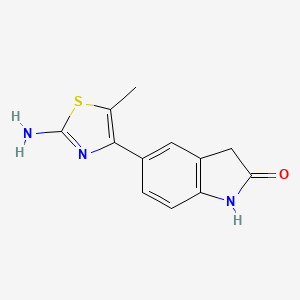
5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” is a useful research chemical . It has an empirical formula of C7H10N2O2S and a molecular weight of 186.23 .
Molecular Structure Analysis
The SMILES string for “Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” is CC(S1)=C(CC(OC)=O)N=C1N . This provides a textual representation of the compound’s structure.
Physical And Chemical Properties Analysis
“Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” is a solid at room temperature . It has a molecular weight of 186.23 .
Aplicaciones Científicas De Investigación
Protection of Amines and Acids : The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, related to the structure of interest, has been found useful in protecting amines, alcohols, thiols, and carboxylic acids. This group is extremely stable in acidic media and offers an adaptable protecting group, particularly valuable in peptide chemistry (Pless, 1976).
Antioxidant Activity : Compounds with a structure similar to 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one, specifically 2-amino-5-alkylidenethiazol-4-ones, have demonstrated significant antioxidant activity. This was observed in a study of lipid peroxidation inhibition, where compounds containing an indol-3-ylmethylene group showed inhibitory effects higher than 60% (Zvezdanović et al., 2014).
Antimicrobial and Anti-Inflammatory Properties : Some derivatives of 2-amino-5-alkylidenethiazol-4-ones have been found to inhibit xanthine oxidase and exhibit anti-inflammatory effects on human mononuclear cells. These compounds align with the 'Rule of Five,' indicating good solubility and permeability, which is important for drug development (Smelcerovic et al., 2015).
Photodynamic Therapy for Cancer Treatment : A zinc phthalocyanine derivative, which shares structural similarities with the compound , has been synthesized and found to have high singlet oxygen quantum yield. This property is very important for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Acetylcholinesterase Inhibition : A series of thiazolidine-2-imines, synthesized through a one-pot four-component strategy, demonstrated strong acetylcholinesterase inhibitory activity. This finding is significant for potential applications in treating neurodegenerative diseases like Alzheimer's (Shehzadi et al., 2019).
Safety and Hazards
“Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate” has been classified as Acute Tox. 4 Oral, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a GHS07 pictogram, a signal word of “Warning”, and hazard statement H302 . Precautionary statements include P301 + P312 + P330 .
Propiedades
IUPAC Name |
5-(2-amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-6-11(15-12(13)17-6)7-2-3-9-8(4-7)5-10(16)14-9/h2-4H,5H2,1H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABMBOTZBWCROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

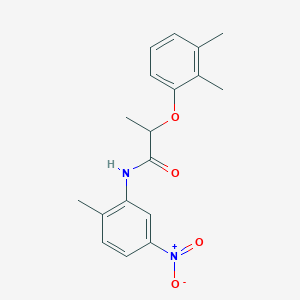
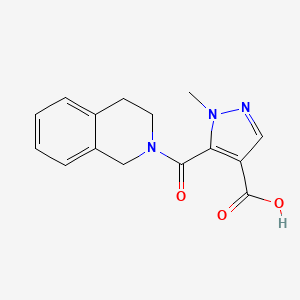
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2562541.png)
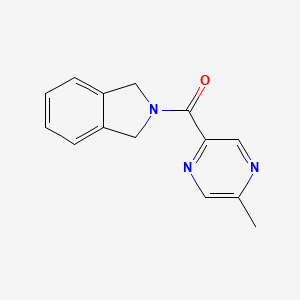
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B2562543.png)
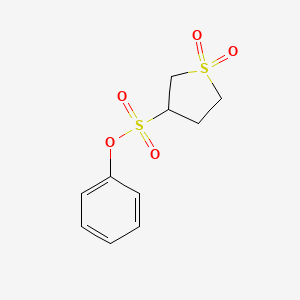
![4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2562545.png)

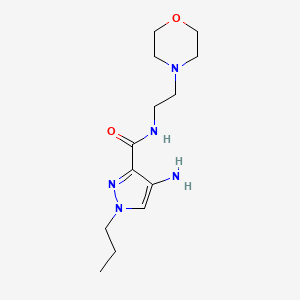
![3-Tert-butyl-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2562552.png)

![1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2562555.png)
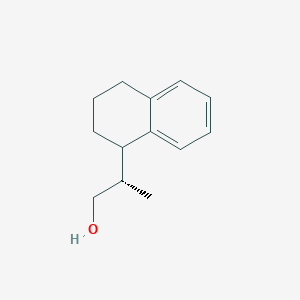
![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)